![molecular formula C17H12N2O2 B2620857 3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 326913-54-6](/img/structure/B2620857.png)
3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one, commonly known as MIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIP is a heterocyclic compound that belongs to the class of chromones and has a pyridine ring fused to its structure. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of MIP is not well understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. MIP has also been shown to induce apoptosis and cell cycle arrest in cancer cells through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and physiological effects:
MIP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. MIP has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
MIP has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of MIP is not well understood, which can make it challenging to interpret the results of experiments involving the compound.
Orientations Futures
There are several future directions for the study of MIP, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential applications in various disease models. Additionally, the development of MIP derivatives with improved solubility and potency could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
MIP can be synthesized through various methods, including the condensation of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with 4-hydroxycoumarin in the presence of a base. Another method involves the reaction of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with salicylaldehyde in the presence of a base. The synthesized MIP can be purified through column chromatography, and its purity can be confirmed through various analytical techniques, such as NMR and mass spectrometry.
Applications De Recherche Scientifique
MIP has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. MIP has been studied for its antitumor, anti-inflammatory, and antioxidant properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MIP has also been shown to reduce inflammation and oxidative stress in various in vitro and in vivo models.
Propriétés
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-16-18-14(10-19(16)9-11)13-8-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXSTYOOXKYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

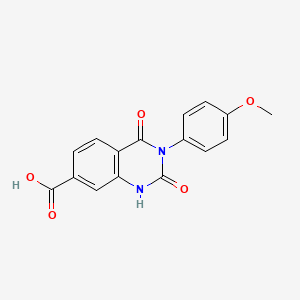
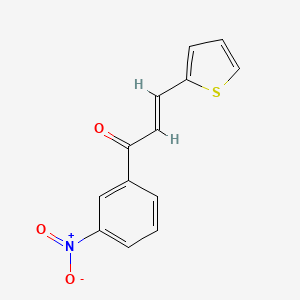
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
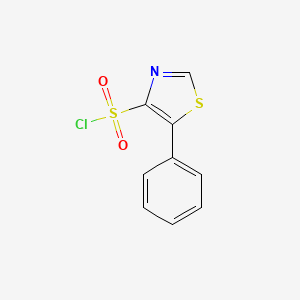
![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)
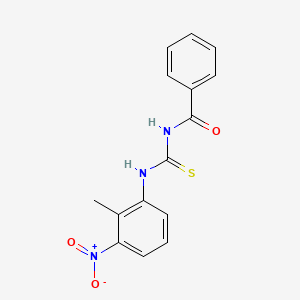
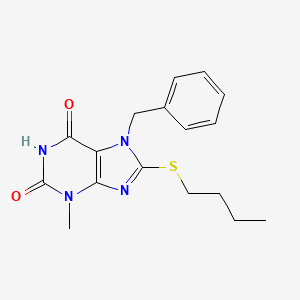
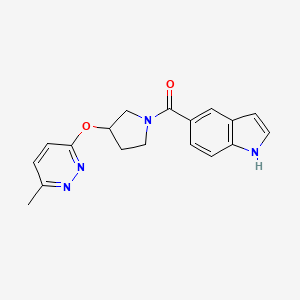
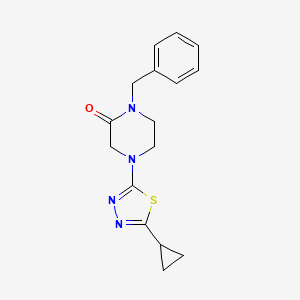

![N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2620797.png)